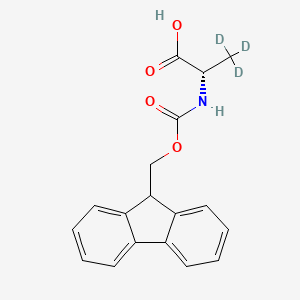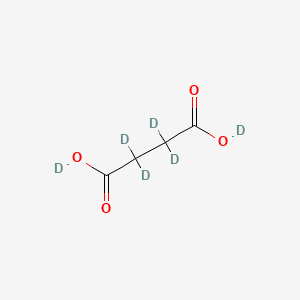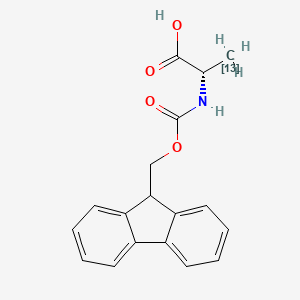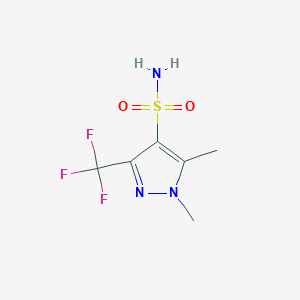
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 79080-31-2 . It has a molecular weight of 164.13 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for “1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole” is 1S/C6H7F3N2/c1-4-3-5(6(7,8)9)10-11(4)2/h3H,1-2H3 . The InChI key is LGTRXZPAYGKNLP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole” is a liquid at 20 degrees Celsius .Scientific Research Applications
Antibacterial and Antiviral Applications
Sulfonamide compounds, including 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide, are a significant class of synthetic bacteriostatic antibiotics. These compounds have been utilized for the therapy of bacterial infections caused by various microorganisms. The relevance of sulfonamides extends beyond antibacterial applications, as they are also employed as antiviral agents, particularly as HIV protease inhibitors. Their role in the development of anticancer agents and drugs for Alzheimer’s disease highlights their broad therapeutic potential (Gulcin & Taslimi, 2018).
Anticancer and Anti-inflammatory Properties
Trifluoromethylpyrazoles, a category to which 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide belongs, have been spotlighted for their anti-inflammatory and antibacterial properties. The structural placement of the trifluoromethyl group, especially on the pyrazole nucleus, plays a critical role in the activity profile of these compounds, making them significant for medicinal chemistry research aimed at discovering novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Environmental and Ecotoxicological Impact
The environmental impact of polyfluoroalkyl chemicals, which includes compounds related to 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide, has been extensively studied. These compounds are resistant to microbial and abiotic degradation, resulting in persistent and toxic pollutants. Understanding their degradation pathways, environmental fate, and effects is crucial for evaluating the risk they pose to the environment and human health (Liu & Mejia Avendaño, 2013).
Synthesis and Medicinal Chemistry
Recent advancements in sulfonamide-based medicinal chemistry have shown the importance of sulfonamides in developing drugs with various medicinal applications. These derivatives have been found to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscoring the potential of sulfonamides as versatile pharmacophores in drug design (Shichao et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1,5-dimethyl-3-(trifluoromethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O2S/c1-3-4(15(10,13)14)5(6(7,8)9)11-12(3)2/h1-2H3,(H2,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSVDLHSCMWCNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)(F)F)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568833 |
Source


|
| Record name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide | |
CAS RN |
88398-43-0 |
Source


|
| Record name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

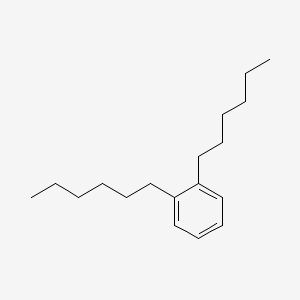
![[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)
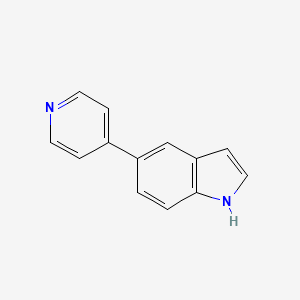


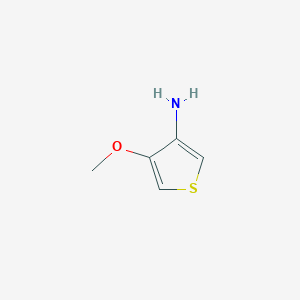
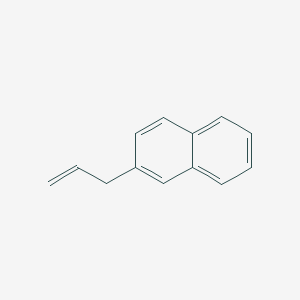
![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)


